molecular formula C16H16N2O2 B14239110 3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole CAS No. 381729-10-8

3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole

Katalognummer: B14239110
CAS-Nummer: 381729-10-8
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: XZZMDYGLDPLLTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

The synthesis of 3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring .

Analyse Chemischer Reaktionen

3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in anticancer studies, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

3-(4-Methoxyphenyl)-2-methyl-5-phenyl-2,3-dihydro-1,2,4-oxadiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

381729-10-8

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-2-methyl-5-phenyl-3H-1,2,4-oxadiazole

InChI

InChI=1S/C16H16N2O2/c1-18-15(12-8-10-14(19-2)11-9-12)17-16(20-18)13-6-4-3-5-7-13/h3-11,15H,1-2H3

InChI-Schlüssel

XZZMDYGLDPLLTO-UHFFFAOYSA-N

Kanonische SMILES

CN1C(N=C(O1)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.